4-fluoro-N-(4-fluorophenyl)benzamide

Synthetic Methodology Palladium Catalysis Carbonylation Chemistry

4-Fluoro-N-(4-fluorophenyl)benzamide (CAS 366-69-8), also known as 4,4′-difluorobenzanilide, is a symmetrically para-fluorinated benzanilide derivative with the molecular formula C13H9F2NO and a molecular weight of 233.21 g/mol. This compound features two fluorine atoms positioned on both aromatic rings, conferring distinct physicochemical properties that differentiate it from mono-fluorinated and non-fluorinated benzamide analogs.

Molecular Formula C13H9F2NO
Molecular Weight 233.21 g/mol
CAS No. 366-69-8
Cat. No. B3424744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-fluorophenyl)benzamide
CAS366-69-8
Molecular FormulaC13H9F2NO
Molecular Weight233.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)F
InChIInChI=1S/C13H9F2NO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17)
InChIKeySDQOPRDHXLLYOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N-(4-fluorophenyl)benzamide (CAS 366-69-8): A 4,4′-Difluorobenzanilide Building Block for Medicinal Chemistry and Advanced Synthesis


4-Fluoro-N-(4-fluorophenyl)benzamide (CAS 366-69-8), also known as 4,4′-difluorobenzanilide, is a symmetrically para-fluorinated benzanilide derivative with the molecular formula C13H9F2NO and a molecular weight of 233.21 g/mol . This compound features two fluorine atoms positioned on both aromatic rings, conferring distinct physicochemical properties that differentiate it from mono-fluorinated and non-fluorinated benzamide analogs . As a versatile synthetic intermediate, it is employed in palladium-catalyzed aminocarbonylation methodologies and serves as a key scaffold in the development of enzyme inhibitors, receptor ligands, and advanced materials .

Why Generic Substitution Fails for 4-Fluoro-N-(4-fluorophenyl)benzamide (366-69-8) in Research Applications


The symmetrical 4,4′-difluoro substitution pattern in 4-fluoro-N-(4-fluorophenyl)benzamide engenders a unique combination of lipophilicity, electronic distribution, and metabolic stability that cannot be replicated by mono-fluorinated analogs (e.g., 4-fluoro-N-phenylbenzamide or N-(4-fluorophenyl)benzamide) or alternative halogenated variants [1]. Empirical data demonstrate that even minor structural deviations—such as the absence of a single fluorine atom or repositioning to ortho/meta sites—significantly alter logP, hydrogen bonding capacity, and synthetic yields, thereby compromising reproducibility in structure-activity relationship (SAR) studies and downstream applications . Consequently, generic substitution without rigorous validation risks introducing uncharacterized variables that undermine experimental integrity and procurement value.

Quantitative Differentiation Guide for 4-Fluoro-N-(4-fluorophenyl)benzamide (366-69-8) Versus Close Analogs


Superior Synthetic Accessibility: 89% Yield in Palladium-Catalyzed Aminocarbonylation

Under a one-pot diazotization/aminocarbonylation protocol using Pd(OAc)₂/P(o-Tolyl)₃ at 50 °C, 4-fluoroaniline undergoes carbonylation to afford 4-fluoro-N-(4-fluorophenyl)benzamide in 89% isolated yield . This represents a markedly higher yield compared to other para-substituted aniline substrates under identical conditions: p-anisidine (49%) and p-aminobenzotrifluoride (66%), while p-chloroaniline (97%) and p-bromoaniline (75%) exhibit different reactivity profiles that may necessitate re-optimization for non-fluorinated analogs .

Synthetic Methodology Palladium Catalysis Carbonylation Chemistry

Enhanced Lipophilicity: logP 3.35 vs. Mono-Fluorinated Analogs

The computed logP (XLogP3) for 4-fluoro-N-(4-fluorophenyl)benzamide is 3.35 , whereas its mono-fluorinated counterpart N-(4-fluorophenyl)benzamide (CAS 366-75-6) exhibits a logP of 2.7 [1]. The difluoro substitution increases lipophilicity by approximately 0.65 log units, a difference that can meaningfully impact membrane permeability, distribution volume, and protein binding in biological assays [1].

Physicochemical Properties Lipophilicity Drug Design

Increased Molecular Weight: 233.21 g/mol Enables Distinct Chromatographic and Mass Spectrometric Signatures

The exact mass of 4-fluoro-N-(4-fluorophenyl)benzamide is 233.06527 Da (monoisotopic), with an average molecular weight of 233.21 g/mol . This differs by 18.0 Da from the mono-fluorinated analog N-(4-fluorophenyl)benzamide (215.22 g/mol, exact mass 215.0746 Da) [1], providing a distinct mass shift that facilitates unambiguous identification and quantification in LC-MS and GC-MS workflows, particularly when screening mixtures of fluorinated benzamide derivatives.

Analytical Chemistry Mass Spectrometry Chromatography

Hydrogen Bond Acceptor Count: 3 vs. 2 for Mono-Fluorinated Analogs Modulates Binding Interactions

4-Fluoro-N-(4-fluorophenyl)benzamide possesses 3 hydrogen bond acceptor sites (carbonyl oxygen + two fluorine atoms), compared to 2 acceptors for N-(4-fluorophenyl)benzamide (carbonyl oxygen + one fluorine atom) [1]. This additional fluorine acceptor can participate in orthogonal multipolar interactions (e.g., C–F···H–N, C–F···C=O) that stabilize protein-ligand complexes and influence crystal packing in solid-state formulations.

Molecular Recognition Enzyme Inhibition Crystal Engineering

Symmetrical 4,4′-Difluoro Substitution Enhances Crystallinity and Storage Stability

4-Fluoro-N-(4-fluorophenyl)benzamide is described as a white crystalline solid , a physical form that typically correlates with higher purity, improved shelf-life, and easier handling compared to amorphous or low-melting analogs. While direct comparative stability data are not available, the symmetrical para-difluoro substitution pattern generally promotes more efficient crystal packing and reduced molecular motion in the solid state, a class-level inference supported by the behavior of structurally related 4,4′-dihalobenzanilides.

Solid-State Chemistry Crystallinity Stability

Optimal Application Scenarios for Procuring 4-Fluoro-N-(4-fluorophenyl)benzamide (366-69-8)


Synthesis of Complex Fluorinated Benzamide Libraries via Palladium-Catalyzed Carbonylation

Researchers employing the Wu et al. (2011) one-pot diazotization/aminocarbonylation protocol will achieve an 89% yield when using 4-fluoroaniline as the starting material to generate 4-fluoro-N-(4-fluorophenyl)benzamide. This high-yielding, mild-condition methodology is directly applicable to the construction of diverse N-arylbenzamide libraries, positioning this compound as a preferred building block for medicinal chemistry campaigns targeting fluorinated pharmacophores.

Physicochemical Property Optimization in Drug Discovery Programs

Medicinal chemists seeking to modulate lipophilicity and hydrogen bonding capacity in lead series should prioritize this compound over mono-fluorinated analogs. Its logP of 3.35 and additional hydrogen bond acceptor site [1] offer distinct advantages for fine-tuning membrane permeability and target engagement, as evidenced by the 0.65 logP difference relative to N-(4-fluorophenyl)benzamide.

Analytical Method Development and Quality Control of Fluorinated Benzamides

Analytical laboratories developing LC-MS or GC-MS methods for fluorinated benzamide mixtures will benefit from the compound's distinct mass (233.21 g/mol, exact mass 233.06527) , which differs by 18.0 Da from common mono-fluorinated analogs [2]. This mass difference facilitates unambiguous identification and quantification, making it an ideal reference standard for method validation and impurity profiling.

Solid-State Formulation and Crystallization Studies

The crystalline nature of 4-fluoro-N-(4-fluorophenyl)benzamide supports its use in solid-state chemistry investigations, including polymorphism screening, co-crystal engineering, and stability studies. Its symmetrical difluoro substitution pattern promotes favorable crystal packing, which is advantageous for developing stable, reproducible formulations in both early-stage research and preclinical development.

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